molecular formula C12H13ClO4 B3262775 Dimethyl 2-(4-chlorophenyl)succinate CAS No. 36122-30-2

Dimethyl 2-(4-chlorophenyl)succinate

Cat. No.: B3262775
CAS No.: 36122-30-2
M. Wt: 256.68 g/mol
InChI Key: FPVTWKOOQPWSSF-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenyl)succinate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-chlorophenyl)succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-chlorobenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-chlorophenyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2-(4-chlorophenyl)succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-chlorophenyl)succinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chlorine atom on the phenyl ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-(4-chlorophenyl)succinate is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

dimethyl 2-(4-chlorophenyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVTWKOOQPWSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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